molecular formula C14H8N2O4 B3831311 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one CAS No. 7501-38-4

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one

Cat. No.: B3831311
CAS No.: 7501-38-4
M. Wt: 268.22 g/mol
InChI Key: DWCFIKGNUJGZBZ-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazinones It is characterized by a benzoxazinone ring fused with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one typically involves the reaction of 2-nitroaniline with phosgene or its derivatives. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the benzoxazinone ring. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Photolysis: UV light, often in the presence of a solvent like acetonitrile.

Major Products Formed

Scientific Research Applications

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes involved in bacterial quorum sensing, thereby disrupting communication between bacterial cells . This inhibition can lead to reduced virulence and biofilm formation, making it a potential candidate for anti-infective therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one is unique due to its benzoxazinone ring structure, which imparts distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

2-(2-nitrophenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-14-9-5-1-3-7-11(9)15-13(20-14)10-6-2-4-8-12(10)16(18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCFIKGNUJGZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966713
Record name 2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7501-38-4, 5233-45-4
Record name 2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7501-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC406466
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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